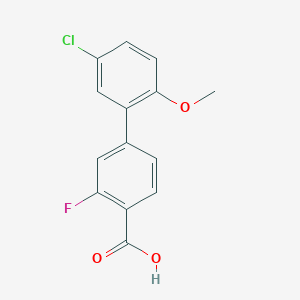

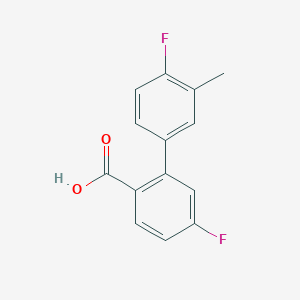

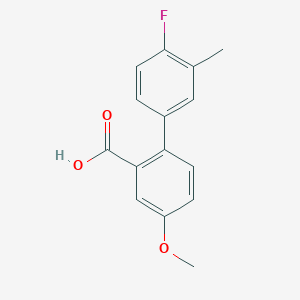

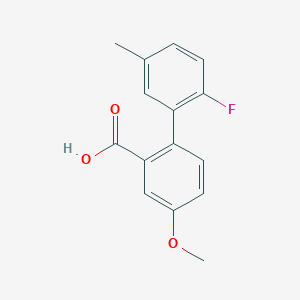

2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95%

説明

2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid (2FM5MBA) is an important organic compound widely used in scientific research. It is an aromatic carboxylic acid with a molecular formula of C9H9FO2 and a molecular weight of 166.15 g/mol. 2FM5MBA is a colorless solid at room temperature and is soluble in most organic solvents. It has a melting point of 75-77 °C and a boiling point of 248-250 °C. The 2FM5MBA molecule has a dipole moment of 2.45 D and a logP of 2.97.

作用機序

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is known that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can react with a variety of other molecules, including proteins and enzymes. It is thought that it may act as an inhibitor of some enzymes, or as a substrate for some enzymes. Additionally, it is thought that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an antioxidant, as it can react with free radicals to form more stable compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, it is known that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can interact with a variety of proteins and enzymes, which can lead to a variety of different effects. It is believed that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an inhibitor of some enzymes, or as a substrate for some enzymes. Additionally, it is thought that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an antioxidant, as it can react with free radicals to form more stable compounds.

実験室実験の利点と制限

The advantages of using 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its ability to react with a variety of other molecules, its relatively low cost, and its relatively low toxicity. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is easy to synthesize and can be used to synthesize a variety of different molecules. The main limitation of using 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% in lab experiments is the lack of understanding of its mechanism of action, as well as its biochemical and physiological effects.

将来の方向性

For research on 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as an antioxidant, as well as its potential to inhibit or act as a substrate for certain enzymes. Additionally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as a drug delivery system, as well as its potential to act as a prodrug for certain drugs. Finally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as a diagnostic marker, as well as its potential to act as a biomarker for certain diseases.

合成法

2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction is usually carried out in dichloromethane or other organic solvents, and the product is then isolated by filtration or recrystallization. Other methods for synthesizing 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% include the reaction of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl bromide in the presence of anhydrous potassium carbonate, and the reaction of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl fluoride in the presence of anhydrous potassium carbonate.

科学的研究の応用

2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize various other compounds. It is also used to study the structure and reactivity of organic molecules, as it can be used to synthesize a variety of different molecules. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is used in the study of drug metabolism, as it can be used to synthesize drugs that can be used to study drug metabolism.

特性

IUPAC Name |

2-(2-fluoro-5-methylphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-3-6-14(16)12(7-9)11-5-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCPKWBPLVAWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681181 | |

| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid | |

CAS RN |

1184620-14-1 | |

| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。